molecular formula C12H19N B1416298 3-methyl-N-(pentan-3-yl)aniline CAS No. 1019587-47-3

3-methyl-N-(pentan-3-yl)aniline

Cat. No. B1416298
M. Wt: 177.29 g/mol
InChI Key: IRKDDUZXXMWFQO-UHFFFAOYSA-N
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Description

3-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19N . It is a secondary amine with a pentyl group attached to the nitrogen atom. The compound has a molecular weight of 177.29 .


Molecular Structure Analysis

The InChI code for 3-methyl-N-(pentan-3-yl)aniline is 1S/C12H19N/c1-4-11(5-2)13-12-8-6-7-10(3)9-12/h6-9,11,13H,4-5H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-methyl-N-(pentan-3-yl)aniline is a liquid at room temperature . The compound is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of novel compounds involving substituted anilines, which could be structurally related to 3-methyl-N-(pentan-3-yl)aniline. The research by Saeed et al. involved Michael addition of substituted anilines to methyl acrylate, followed by treatments leading to a variety of novel compounds, indicating the versatility of aniline derivatives in synthetic chemistry (Saeed, Hussain, Abbas, & Bolte, 2009).

Catalysis and Industrial Applications

Xu Dan-qian's work on the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl Aniline catalyzed by acidic ionic liquids suggests potential industrial applications of similar compounds. The study demonstrates the efficient catalytic synthesis of an important intermediate of pendimethalin, highlighting the role of such compounds in agricultural chemistry and possibly in the synthesis of herbicides (Xu Dan-qian, 2011).

Environmental Applications

The degradation of aniline and its derivatives by bacterial strains, as studied by Liu et al., provides insights into the bioremediation potential of compounds structurally similar to 3-methyl-N-(pentan-3-yl)aniline. The study emphasizes the capacity of certain bacteria to use anilines as sole carbon and energy sources, indicating the relevance of such compounds in environmental cleanup efforts (Liu, Yang, Huang, Zhou, & Liu, 2002).

Biofuel and Energy Research

Research on pentanol isomer synthesis in engineered microorganisms by Cann and Liao explores the potential of compounds with similar structural features for biofuel applications. This study highlights the biotechnological approaches to producing biofuels from microbial fermentations, underscoring the relevance of such chemical structures in renewable energy research (Cann & Liao, 2009).

Corrosion Inhibition

A study on the inhibition of copper corrosion by ketene dithioacetal derivatives could hint at the potential applications of 3-methyl-N-(pentan-3-yl)aniline in material science, particularly in corrosion protection. Fiala et al. demonstrated the efficacy of certain compounds in reducing the corrosion rate of copper, suggesting that structurally or functionally related compounds might also serve as effective corrosion inhibitors (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding inhalation of vapor or mist and keeping away from sources of ignition .

properties

IUPAC Name

3-methyl-N-pentan-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(5-2)13-12-8-6-7-10(3)9-12/h6-9,11,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKDDUZXXMWFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(pentan-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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